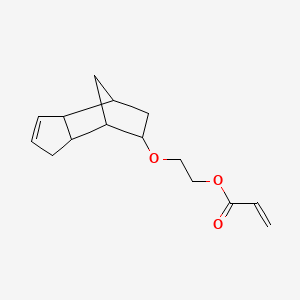

Dicyclopentyloxyethyl acrylate

Description

Contextualization of Functional Acrylate (B77674) Monomers in Polymer Synthesis

Acrylate monomers are a broad class of chemical building blocks, derived from acrylic acid and its esters, that are fundamental to the synthesis of a vast array of polymers. researchgate.netrootsanalysis.com These monomers are characterized by a vinyl group attached to a carbonyl carbon, which readily undergoes polymerization. researchgate.net The global market for acrylate monomers is substantial, with a projected growth indicating their widespread and increasing use in various industries. rootsanalysis.commordorintelligence.com

Strategic Significance of Dicyclopentyloxyethyl Acrylate in Contemporary Material Science

The strategic importance of this compound lies in the unique combination of properties it imparts to polymers. The rigid, bulky dicyclopentenyl group contributes to increased thermal stability and mechanical strength, while the acrylate group provides a reactive site for polymerization and cross-linking. This makes it a valuable component in the formulation of high-performance materials.

Key properties and applications that highlight its significance include:

Enhanced Adhesion: Polymers incorporating this compound exhibit excellent adhesion to a variety of surfaces. smolecule.com This makes it a crucial ingredient in the formulation of advanced coatings, adhesives, and inks. smolecule.com

Improved Mechanical Properties: The unique structure of the monomer contributes to the flexibility and resilience of the resulting polymers, making them resistant to cracking. smolecule.com

UV-Curable Formulations: The acrylate functionality allows for rapid polymerization when exposed to ultraviolet (UV) light, making it suitable for UV-curable coatings and adhesives. smolecule.com

Biocompatible Materials: Research has shown its utility in developing biocompatible materials for medical devices, tissue engineering scaffolds, and drug delivery systems. sigmaaldrich.com Its high stem cell attachment properties are particularly noteworthy. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound typically involves a two-step process: the formation of a dicyclopentyloxyethyl intermediate from dicyclopentadiene (B1670491) and ethylene (B1197577) glycol, followed by esterification with acrylic acid. Industrial production often utilizes continuous flow reactors to ensure high purity and yield, with polymerization inhibitors added to prevent premature reaction.

Scope and Research Trajectories of this compound Studies

Current research on this compound is focused on expanding its applications and further understanding its structure-property relationships in various polymer systems. Key areas of investigation include:

Advanced Coatings and Adhesives: Ongoing research aims to optimize formulations for coatings and adhesives with superior durability, weather resistance, and adhesion to challenging substrates.

Biomedical Applications: The biocompatibility of polymers derived from this compound is a significant area of research. Studies are exploring its use in 3D printing of medical devices like stents and orthopedic implants, as well as in scaffolds for tissue repair. sigmaaldrich.com

Novel Polymer Architectures: Researchers are exploring the incorporation of this compound into novel polymer architectures, such as copolymers and hybrid materials, to create materials with tailored functionalities. smolecule.com

The continued exploration of this functional monomer is expected to lead to the development of new and innovative materials with enhanced performance characteristics, further solidifying its importance in advanced polymer science.

Compound Information Table

| Compound Name | Synonyms |

| This compound | 2-(Dicyclopenten-6-yloxy)ethyl acrylate, Ethylene glycol dicyclopentenyl ether acrylate alfa-chemistry.com |

| Acrylic acid | 2-Propenoic acid researchgate.net |

| 2-Ethylhexyl acrylate | - researchgate.net |

| Cyclohexyl acrylate | - researchgate.net |

| 2-Hydroxyethyl acrylate | - researchgate.net |

| Dicyclopentadiene | - |

| Ethylene glycol | - |

| Monomethyl ether hydroquinone (B1673460) | - sigmaaldrich.com |

| Trifluoromethanesulfonic acid | - google.com |

| Butyl acrylate | - researchgate.net |

| Methyl methacrylate (B99206) | - researchgate.net |

| 2-Ethylhexyl acrylate | - researchgate.net |

| Isooctyl acrylate | - businessresearchinsights.com |

| Ethyl acrylate | - rootsanalysis.com |

| Methyl acrylate | - rootsanalysis.com |

| Acrylonitrile (B1666552) Styrene (B11656) Acrylate | - precedenceresearch.com |

| Polymethyl methacrylate | - precedenceresearch.com |

| Polyvinyl acetate (B1210297) | - precedenceresearch.com |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol sigmaaldrich.com |

| Density | 1.085 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.501 alfa-chemistry.com |

| Flash Point | 94 °C (closed cup) sigmaaldrich.com |

| Boiling Point | 113 °C at 1 mmHg alfa-chemistry.com |

| CAS Number | 65983-31-5 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-4,10-14H,1,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVDRWTUCMTKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1CC2CC1C3C2C=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65983-31-5 | |

| Record name | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65983-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentyloxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTENYLOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ47YDC6TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dicyclopentyloxyethyl Acrylate

Precursor Derivatization and Chemical Routes

The creation of dicyclopentyloxyethyl acrylate (B77674) fundamentally relies on a two-step process: the formation of an ether intermediate followed by an esterification reaction. The initial precursors, dicyclopentadiene (B1670491) and ethylene (B1197577) glycol, undergo derivatization to form the core structure, which is then reacted with acrylic acid.

Dicyclopentadiene Functionalization Pathways

Dicyclopentadiene (DCPD) serves as a key starting material. Its functionalization is a critical step in the synthesis. One common pathway involves the reaction of dicyclopentadiene with ethylene glycol to form a dicyclopentyloxyethyl alcohol intermediate. smolecule.com This etherification reaction requires precise control of conditions to promote the selective formation of the desired ether without inducing polymerization or other side reactions. The rigid, polycyclic structure of dicyclopentadiene is a key contributor to the enhanced thermal stability and mechanical strength of the final polymers derived from dicyclopentyloxyethyl acrylate. sigmaaldrich.com

Another approach to functionalizing dicyclopentadiene involves its direct esterification with carboxylic acids. Research has shown that this can be achieved using solid acid catalysts. The reaction proceeds through the formation of a dicyclopentadienyl carbonium ion and a key cydecanol (DCPD-OH) intermediate. rsc.org While not the direct route to this compound, this demonstrates the versatility of dicyclopentadiene functionalization.

Ethylene Glycol and Acrylic Acid Condensation Routes

Following the formation of the dicyclopentyloxyethyl alcohol intermediate, the subsequent step is a condensation reaction, specifically an esterification, with acrylic acid. smolecule.com This reaction yields the final this compound monomer. The process is typically catalyzed by an acid and requires careful temperature regulation to prevent the premature polymerization of the highly reactive acrylate group.

Alternative routes in acrylate synthesis often involve the direct reaction of an alcohol with acrylic acid or its derivatives. For instance, the synthesis of other acrylates can be achieved through the reaction of (meth)acryloyl chloride with an alcohol in the presence of a base like triethylamine. rsc.org While not the primary method for this compound, these alternative condensation routes highlight the fundamental chemistry involved in acrylate monomer production.

Esterification and Addition Reaction Mechanisms

The synthesis of this compound is heavily reliant on esterification and addition reactions. The efficiency and selectivity of these reactions are paramount to achieving a high-quality final product.

Catalytic Systems in this compound Synthesis (e.g., Trifluoromethanesulfonic Acid Catalysis)

A variety of acid catalysts are employed to facilitate the esterification of the dicyclopentyloxyethyl alcohol intermediate with acrylic acid. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.

Trifluoromethanesulfonic acid (TfOH) has emerged as a particularly effective catalyst for the synthesis of dicyclopentadienyl acrylate (DCPA) through the addition reaction of acrylic acid and dicyclopentadiene. google.comgoogle.com This superacidic catalyst has been shown to produce high yields, often exceeding 96%, with a low required catalyst loading (0.05-0.15% of the total reaction mass). google.comgoogle.com Its high catalytic activity allows the reaction to proceed efficiently at temperatures between 70-100°C. google.comgoogle.com Trifluoromethanesulfonic acid is also known to be a powerful catalyst in other organic reactions, such as Friedel-Crafts acylations and Michael additions. organic-chemistry.orgacs.org

Solid acid catalysts, such as Amberlyst resins, have also been investigated for the esterification of dicyclopentadiene with carboxylic acids, offering potential benefits in terms of catalyst separation and reuse. rsc.org

Process Optimization for Monomer Yield and Purity (e.g., Continuous Flow Synthesis)

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are controlled include temperature, reaction time, and the molar ratio of reactants. For example, in the trifluoromethanesulfonic acid-catalyzed synthesis of DCPA, a molar ratio of acrylic acid to dicyclopentadiene of 1.0-1.3:1 is typically used, with reaction times ranging from 2 to 6 hours. google.comgoogle.com

Continuous flow synthesis has gained traction as a modern and efficient method for producing acrylate monomers. rsc.orgresearchgate.net This technique offers several advantages over traditional batch processing, including improved reaction control, enhanced heat transfer, and greater safety. worktribe.comgoogle.com In a continuous flow setup, reactants are continuously introduced into a reactor, often a microreactor, where they mix and react under precisely controlled conditions. rsc.orggoogle.com This can lead to excellent conversions within short reaction times, often just a few minutes. rsc.orgresearchgate.net The use of continuous flow can also minimize the formation of unwanted side products and facilitate easier handling of reaction mixtures. rsc.org Studies on the continuous flow synthesis of other acrylates have demonstrated the potential for high throughput and efficient production on a laboratory scale. rsc.org This methodology provides a pathway for the on-demand, reliable, and energy-efficient production of acrylate monomers. rsc.org

Advanced Purification and Stabilization Protocols

Following the synthesis, the crude this compound must undergo purification to remove unreacted starting materials, catalyst residues, and any side products. Common purification techniques include distillation under reduced pressure and extraction.

Due to the high reactivity of the acrylate group, which makes it susceptible to spontaneous polymerization, stabilization is a critical final step. Polymerization inhibitors are added to the purified monomer to ensure its stability during storage and handling. A commonly used inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ), which is typically added at a concentration of around 700 parts per million. sigmaaldrich.com Careful control of environmental factors such as temperature and light exposure is also necessary to prevent premature polymerization.

Below is a table summarizing key reaction parameters for the synthesis of dicyclopentadienyl acrylate (a related compound) using a trifluoromethanesulfonic acid catalyst, which provides insights into the conditions that could be relevant for this compound synthesis.

| Parameter | Value | Reference |

| Molar Ratio (Acrylic Acid:DCPD) | 1.0-1.3 : 1 | google.comgoogle.com |

| Catalyst Loading (TfOH) | 0.05-0.15% of total reaction mass | google.comgoogle.com |

| Reaction Temperature | 70-100 °C | google.comgoogle.com |

| Stirring Speed | 200-300 rpm | google.com |

| Reaction Time | 2-6 hours | google.comgoogle.com |

| Achieved Yield | >96% | google.com |

Polymerization Mechanisms and Kinetic Studies of Dicyclopentyloxyethyl Acrylate Systems

Homopolymerization Dynamics

The formation of homopolymers from DCPOEA is a critical area of study, with a focus on the kinetics and thermodynamics of the process.

The acrylate (B77674) group in Dicyclopentyloxyethyl acrylate is highly reactive, enabling it to undergo free radical polymerization. This process can be initiated either thermally or through photo-initiation. The polymerization kinetics are significantly influenced by factors such as the concentration of the initiator, temperature, and light intensity. Commonly used radical initiators include azo compounds like 2,2′-azobisisobutyronitrile and peroxides. google.com

The polymerization process involves the reaction of the acrylate group with initiators to form free radicals, which then propagate the polymerization. It's crucial to control reaction parameters to achieve high yields. During synthesis and storage, inhibitors are often added, and conditions like temperature and light exposure are carefully managed to prevent premature or spontaneous polymerization. henkel.comhenkel.com The process can be susceptible to excessive heat, depletion of the inhibitor, and direct sunlight, which can lead to hazardous reactions. henkel.comhenkel.com

Controlled radical polymerization techniques offer precise control over the polymer architecture, which is essential for creating materials with specific properties.

While specific studies on the RAFT polymerization of this compound are not widely detailed in the provided results, the general principles of RAFT are applicable to acrylate monomers. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Similar to RAFT, specific research on the ATRP of this compound is not extensively covered. However, ATRP is a robust method for polymerizing a wide range of monomers, including acrylates, providing excellent control over the polymerization process.

This compound is utilized in UV-curable coatings, adhesives, and inks due to its rapid curing properties under UV light. smolecule.com The photopolymerization kinetics are influenced by the presence of photoinitiators and the intensity of the light source. The dicyclopentyl group contributes to the creation of durable materials through photopolymerization. The bulky tricyclodecane ring structure, a feature of some related monomers, can lead to a higher glass transition temperature (Tg), which in turn can enhance optical transparency and thermal stability in the resulting polymer. google.com

Controlled Radical Polymerization (CRP) Architectures

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Acrylates

Copolymerization Behavior and Reactivity

This compound can be copolymerized with other monomers to create polymers with tailored properties. For instance, it has been used in combination with monomers like 3,4-epoxytricyclo[5.2.1.0 2,6]dec-8-yl acrylate. google.com In one example, a polymer solution was created using 70 parts by weight of this compound. google.com The resulting copolymers can exhibit enhanced mechanical strength. The selection of a suitable polymerization initiator, such as an azo compound, is crucial for the copolymerization process. google.com

A descriptor database for copolymers, CopDDB, includes this compound, suggesting its importance in the study and prediction of copolymer reactivity ratios through machine learning applications. rsc.org

Reactivity Ratio Determinations with Diverse Comonomers

The behavior of a monomer in a copolymerization reaction is described by its reactivity ratios (r1 and r2), which quantify the tendency of a propagating polymer chain to add a monomer of its own kind versus the comonomer. tulane.eduresearchgate.net If r1 > 1, the propagating chain ending in monomer 1 (M1) preferentially adds another M1; if r1 < 1, it prefers to add monomer 2 (M2). tulane.edu When r1 and r2 are both less than 1, an alternating copolymer may be formed, and if both are greater than 1, a blocky structure is likely. tulane.edu An ideal copolymerization occurs when r1*r2 = 1. tulane.edu

Reactivity ratios are determined experimentally by polymerizing several mixtures with different initial comonomer feed compositions to low conversion. The resulting copolymer composition is then measured, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and the data is fitted to copolymerization models. rsc.orgtue.nl

While specific reactivity ratios for this compound are not detailed in the available literature, data from analogous acrylate systems provide insight into its expected behavior. For instance, the copolymerization of acrylic acid (M1) with methyl acrylate (M2) shows reactivity ratios of r1=0.95 and r2=1.1, indicating a tendency towards random incorporation of monomers. dtic.mil In contrast, the copolymerization of methyl acrylate (M1) with vinyl acetate (B1210297) (M2) yields reactivity ratios of rMA = 6.06 and rVEst = 0.0087, signifying that a methyl acrylate-terminated radical chain strongly prefers to add another methyl acrylate monomer. tue.nl

Table 1: Example Reactivity Ratios for Common Acrylate Comonomer Pairs This table illustrates the concept with data from representative acrylate monomers, as specific data for this compound was not available in the provided search results.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency | Reference |

|---|---|---|---|---|---|

| Acrylic Acid | Methyl Acrylate | 0.95 | 1.1 | Random | dtic.mil |

| Methyl Acrylate | Vinyl Acetate | 6.06 | 0.0087 | Blocky (mostly M1) | tue.nl |

| Styrene (B11656) | Methyl Methacrylate (B99206) | 0.52 | 0.46 | Alternating tendency | dtic.mil |

Synthesis of Statistical, Block, and Graft Copolymers

The versatility of the acrylate group allows for the synthesis of various copolymer architectures, including statistical, block, and graft copolymers, using controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). rsc.orgscirp.orgnih.govscirp.org

Statistical Copolymers: These copolymers feature a random distribution of monomer units along the polymer chain. They are typically synthesized by polymerizing a mixture of comonomers. rsc.org For example, a study on the related monomer dicyclopentanyl acrylate (dcPA) demonstrated the synthesis of statistical copolymers by the mixed addition of dcPA and an alkyl acrylate (AA) using an organocatalyzed group transfer polymerization (GTP) process. rsc.org The resulting poly[(alkyl acrylate)-stat-(dicyclopentanyl acrylate)] structure was confirmed by ¹H NMR spectroscopy and size exclusion chromatography (SEC). rsc.org

Block Copolymers: Block copolymers consist of long sequences, or blocks, of one monomer followed by blocks of another. nih.gov They are synthesized by the sequential addition of monomers. Using GTP, AB-type diblock copolymers of poly(alkyl acrylate)-block-poly(dicyclopentanyl acrylate) (PAA-b-PdcPA) were created by adding the alkyl acrylate first, followed by dicyclopentanyl acrylate. rsc.org Similarly, ABA-type triblock copolymers can be formed by using a bifunctional initiator. rsc.orgnih.gov ATRP is another powerful method for creating acrylate-based block copolymers for various applications. nih.gov

Graft Copolymers: Graft copolymers are composed of a main polymer backbone with one or more side chains (grafts) of a different composition. cmu.edumdpi.com Common synthesis strategies include:

"Grafting through" : A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with a small-molecule monomer. cmu.edu For an acrylate system, this would involve copolymerizing a monomer like DCPOEA with a macromonomer containing, for example, a methacrylate end group. cmu.educore.ac.uk This method allows for control over branch length and spacing by adjusting the reactivity ratios and feed concentrations. cmu.edu

"Grafting from" : Initiating sites are created along a polymer backbone, from which the graft chains are then grown. mdpi.com This can be achieved using techniques like ATRP or RAFT. rsc.org

"Grafting to" : This method involves attaching pre-formed polymer chains to a polymer backbone via a chemical reaction, such as "click" chemistry. cmu.edu

Interpenetrating Polymer Network (IPN) Formation

An Interpenetrating Polymer Network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. biointerfaceresearch.com These networks are physically entangled, meaning they cannot be separated without breaking chemical bonds. IPNs can be formed sequentially, where a second network is polymerized within a pre-existing first network, or simultaneously, where both networks are formed at the same time via non-interfering chemical reactions. biointerfaceresearch.com

In a system involving this compound, an IPN could be formed by first creating a crosslinked poly(this compound) network. This network would then be swollen with a second monomer and a crosslinker (e.g., styrene and divinylbenzene), which are subsequently polymerized to form the second, interpenetrating network. Orthogonal initiation methods, such as using light to cure the acrylate network and heat to cure a second epoxy network, can provide spatial and temporal control over IPN formation. nih.gov The resulting IPNs can exhibit synergistic properties, combining the characteristics of the individual polymer networks. rsc.org

Crosslinking Mechanisms and Network Formation

The acrylate functionality of this compound is highly reactive and allows it to undergo polymerization to form crosslinked networks, a process fundamental to its use in coatings and adhesives. This crosslinking can be initiated through various means, including free radical polymerization initiated by UV radiation or heat. specialchem.com During this process, the acrylate groups react to form covalent bonds that link the individual monomer molecules into a three-dimensional (3D) network structure. specialchem.comrsc.org

Influence of Crosslinking Agent Concentration on Network Density

The density of the polymer network—the number of crosslinks per unit volume—is a critical parameter that dictates the material's properties. This density can be controlled by introducing a multifunctional monomer that acts as a crosslinking agent. mdpi.com

Studies on acrylate-based hydrogels using pentaerythritol (B129877) tetra-acrylate (PETRA) as a crosslinking agent demonstrate this principle clearly. As the concentration of PETRA was increased from 1% to 10% w/w, a significant increase in the gel fraction (from 67% to 89%) was observed. mdpi.comresearchgate.net The gel fraction represents the insoluble portion of the polymer, indicating the extent of network formation. This increase in crosslinker concentration leads to a denser network, which restricts the mobility of the polymer chains. mdpi.comresearchgate.net Consequently, properties like the equilibrium water content (EWC), the average molecular weight between crosslinks (Mc), and the network mesh size (ξ) decrease as the network becomes tighter. mdpi.com

Table 2: Effect of Crosslinking Agent (PETRA) Concentration on Poly(ethylene oxide) Hydrogel Properties This table presents data from a PEO hydrogel system to illustrate the general principles of how crosslinker concentration affects network properties. Similar trends would be expected for a DCPOEA-based system.

| PETRA Conc. (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Crosslinking Density (ρc) x 10⁻³ (mol/cm³) | Mesh Size (ξ) (Å) | Reference |

|---|---|---|---|---|---|

| 1.0 | 67.02 ± 1.38 | 85.67 ± 0.48 | 0.08 ± 0.00 | 329.8 ± 3.4 | mdpi.comresearchgate.net |

| 2.5 | 78.11 ± 0.90 | 73.10 ± 0.46 | 0.24 ± 0.01 | 193.0 ± 2.6 | mdpi.comresearchgate.net |

| 5.0 | 85.04 ± 0.45 | 63.66 ± 0.38 | 0.48 ± 0.02 | 137.9 ± 1.8 | mdpi.comresearchgate.net |

| 7.5 | 87.91 ± 0.47 | 59.13 ± 0.44 | 0.66 ± 0.04 | 119.0 ± 2.3 | mdpi.comresearchgate.net |

| 10.0 | 89.47 ± 0.36 | 56.56 ± 0.53 | 0.80 ± 0.05 | 108.3 ± 2.8 | mdpi.comresearchgate.net |

Characterization of Crosslinking Density and Topological Structures

Several analytical techniques are employed to quantify the crosslinking density and understand the topology of polymer networks. researchgate.net

Swelling Studies: This is a common method where a crosslinked polymer is immersed in a suitable solvent. The amount of solvent absorbed at equilibrium is related to the crosslinking density via the Flory-Rehner theory. A lower degree of swelling indicates a higher crosslinking density. researchgate.net From swelling data, the average molecular weight between crosslinks (Mc) and the crosslink density (ρc) can be calculated. mdpi.commdpi.com

Mechanical Testing: Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties of the material, such as the storage modulus (E'). In the rubbery plateau region (above the glass transition temperature), the storage modulus is directly proportional to the crosslink density. researchgate.net Therefore, a higher modulus indicates a more densely crosslinked network.

Calorimetric Analysis: Differential Scanning Calorimetry (DSC) can be used to estimate crosslinking density. The change in heat capacity (ΔCp) at the glass transition temperature (Tg) is inversely related to the density of crosslinks. researchgate.net A smaller ΔCp value suggests a more constrained network with a higher crosslink density.

Spectroscopic Methods: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multiple-quantum (MQ) NMR, is a powerful, non-destructive technique. It can characterize the network structure by measuring residual dipolar couplings, which are sensitive to the presence of crosslinks and chain entanglements. researchgate.net

These characterization methods provide a comprehensive picture of the network structure, which is essential for correlating the material's synthesis parameters with its ultimate performance. researchgate.netmdpi.com

Structure Property Relationships in Polymers Derived from Dicyclopentyloxyethyl Acrylate

Influence of Monomer Architecture on Polymer Chain Dynamics

The dynamics of polymer chains are fundamentally linked to their ability to move and reconfigure, a behavior that is influenced by factors such as chain length, branching, and the chemical nature of the monomer units. arxiv.orgetomica.org In polymers synthesized from DCPOEA, the large dicyclopentenyl side groups act as significant obstacles to segmental motion. This restriction of motion can lead to a less flexible polymer chain compared to those with smaller, more linear side groups. osti.gov

Furthermore, the presence of the dicyclopentenyl group can influence the packing of the polymer chains in the solid state. The irregular shape of this group can disrupt ordered packing, leading to a more amorphous polymer structure. protolabs.com The dynamics within these amorphous regions are characterized by the cooperative movement of chain segments, and the energy barrier for this motion is elevated due to the steric hindrance imposed by the DCPOEA monomer units. specialchem.com

Thermomechanical Properties of Resulting Polymer Networks

The thermomechanical properties of polymers derived from Dicyclopentyloxyethyl acrylate (B77674) are a direct consequence of the monomer's unique structure. The incorporation of the bulky dicyclopentenyl group into the polymer network significantly influences the material's response to thermal and mechanical stimuli. krackeler.com

Glass Transition Temperature (Tg) Modulation

The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com For polymers incorporating Dicyclopentyloxyethyl acrylate, the bulky dicyclopentenyl side group leads to a notable increase in the glass transition temperature. caplinq.com This is because the rigid cyclic structure hinders the rotational motion of the polymer chains, requiring more thermal energy to induce the segmental motion associated with the glass transition. protolabs.comspecialchem.com

The principle behind this is that factors restricting chain mobility, such as bulky side groups, increase the Tg. nist.gov In the case of DCPOEA, the large dicyclopentenyl group acts as a significant impediment to the cooperative movement of polymer chain segments that defines the glass transition.

Studies on various acrylate polymers have consistently shown that increasing the bulkiness of the side chain elevates the Tg. nist.govehu.es While specific data for the homopolymer of this compound is not widely published in readily available literature, the trend observed for other bulky acrylate monomers supports the expectation of a high Tg for poly(this compound). For instance, monofunctional acrylates with bulky side groups are known to produce polymers with high glass transition temperatures. caplinq.com

The following table provides a comparative look at the glass transition temperatures of various polyacrylates, illustrating the effect of side-chain structure.

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(ethyl acrylate) | -24 to -8 wikipedia.org |

| Poly(butyl acrylate) | -54 |

| Poly(benzyl acrylate) | 6 |

| Poly(isobornyl acrylate) | 94 |

| Poly(dicyclopentanyl acrylate) | 120-170 |

| Poly(this compound) | Expected to be high due to bulky side group caplinq.com |

Mechanical Performance of Crosslinked Systems (e.g., Elasticity, Resilience, Toughness, Adhesion)

Elasticity and Resilience: The rigid dicyclopentenyl group can enhance the stiffness and modulus of the resulting polymer network. krackeler.com However, the flexible ether linkage in the DCPOEA monomer can impart a degree of elasticity and resilience. smolecule.com The balance between the rigid cyclic group and the flexible ether spacer allows for the formulation of materials with a tailored balance of stiffness and flexibility. Dynamic bonds, such as those that can be incorporated in acrylate-based elastomers, can further enhance resilience by allowing for energy dissipation and bond reformation. chemrxiv.org

Toughness: The toughness of a material, its ability to absorb energy and deform plastically before fracturing, can be improved by the incorporation of DCPOEA. The bulky side groups can interfere with crack propagation, thus enhancing the material's resistance to fracture. The ability of the polymer network to dissipate energy is a key factor in its toughness. researchgate.net

Adhesion: Acrylate-based polymers are well-known for their adhesive properties, and those derived from DCPOEA are no exception. smolecule.com The presence of the ester group in the acrylate moiety contributes to strong adhesion to a variety of substrates. The low volatility and good wetting characteristics of DCPOEA can further enhance its performance in adhesive formulations. smolecule.com

The following table summarizes the expected impact of incorporating this compound on the mechanical properties of crosslinked polymer systems.

| Mechanical Property | Influence of this compound |

| Young's Modulus | Increases with crosslink density. mdpi.com |

| Tensile Strength | Enhanced due to the rigid network structure. smolecule.com |

| Elongation at Break | Can be tailored by balancing crosslink density and monomer flexibility. researchgate.net |

| Hardness | Generally increases with the incorporation of the rigid dicyclopentenyl group. mdpi.com |

| Adhesion | Strong adhesion due to the acrylate functionality. smolecule.com |

Optical Properties of Polymerized Materials

Polymers derived from this compound can be formulated to exhibit specific optical properties, making them suitable for various applications where light transmission and refractive index are critical parameters. researchgate.net

Refractive Index Manipulation through Polymer Design

The refractive index of a polymer is a fundamental optical property that can be tailored through monomer selection and polymer design. intertek.com The this compound monomer itself has a refractive index of approximately 1.501. krackeler.comsigmaaldrich.comchemwhat.com When polymerized, the resulting material's refractive index will be influenced by the monomer's inherent refractive index and the density of the polymer.

Transparency and Light Transmission Characteristics

Acrylate polymers are generally known for their excellent optical clarity and high light transmission. linshangtech.complexiglas.de Polymers based on this compound can be formulated to be highly transparent, with light transmission values potentially exceeding 90% in the visible spectrum, similar to other clear acrylics. plexiglas.detapplastics.commade-in-china.com

However, factors such as the presence of impurities, additives like fillers or colorants, and the degree of crystallinity can affect the transparency of the final polymer. intertek.com The inherent amorphous nature of polymers derived from the irregularly shaped DCPOEA monomer is beneficial for maintaining high transparency, as it minimizes light scattering that would occur at crystalline-amorphous interfaces. protolabs.com

The following table provides typical light transmission data for clear acrylic sheets, which serves as a benchmark for what can be expected from well-formulated polymers containing this compound.

| Material | Typical Light Transmission (%) |

| Clear Cast Acrylic Sheet | >93 made-in-china.com |

| Standard Clear Acrylic | ~92 tapplastics.comjinbaoplastic.com |

Surface Characteristics and Adhesion Mechanisms of Polymer Films

The surface properties and adhesion mechanisms of polymers derived from this compound (DCPHEA) are fundamentally linked to its unique molecular structure. The presence of bulky dicyclopentenyl ether groups and a reactive acrylate functionality allows for the formation of polymer films with tailored surface characteristics. sigmaaldrich.com Generally, polymers, especially those like polyolefins, exhibit low surface free energy and a lack of polar functional groups, which results in inherently poor adhesion. researchgate.net However, acrylate-based polymers can be formulated to overcome these limitations.

The adhesion of DCPHEA-based polymers is significantly influenced by the ester group within the monomer structure, which can form strong bonds with various surfaces. smolecule.com This polarity contributes to better adhesion on polar substrates like metals and glass. specialchem.com The adhesion mechanism itself is a complex phenomenon involving several potential interactions at the polymer-substrate interface, including mechanical coupling, chemical bonding, and thermodynamic adhesion. researchgate.net

Mechanical Coupling: This involves the polymer flowing into and interlocking with microscopic pores and irregularities on the substrate surface. researchgate.net

Chemical Bonding: Covalent bonds can form between the polymer and the substrate, providing strong and durable adhesion. researchgate.net Functional groups within the polymer chain are critical for this mechanism.

Thermodynamic Adhesion: This relates to the surface energies of the adhesive and the substrate. For effective adhesion, the surface energy of the adhesive must be lower than that of the substrate to allow for proper wetting. mdpi.com The incorporation of specific monomers can alter the surface energy of the resulting polymer. mdpi.com

Research on modified acrylate pressure-sensitive adhesives (PSAs) shows that incorporating different monomer structures can significantly alter surface energy and adhesion to low-surface-energy substrates. mdpi.com For instance, adding non-polar, long-chain structures can decrease the polymer's surface energy, improving its ability to wet and adhere to non-polar surfaces like polyethylene (B3416737) and polypropylene. mdpi.com

| Factor | Description | Relevance to DCPHEA Polymers |

|---|---|---|

| Polymer Composition | The types of monomers used (e.g., hard, soft, functional) determine the polymer's intrinsic properties like polarity and Tg. specialchem.comnih.gov | The dicyclopentyl group provides bulk and flexibility, while the acrylate and ether groups offer polarity for adhesion. smolecule.com |

| Surface Energy | The surface energy of the polymer relative to the substrate dictates the degree of wetting. researchgate.netmdpi.com | The polarity of the ester group can increase surface energy, enhancing adhesion to high-energy surfaces. smolecule.comspecialchem.com |

| Substrate Characteristics | The substrate's surface energy (polar vs. non-polar) and roughness affect the interaction with the adhesive. mdpi.com | DCPHEA polymers are expected to adhere well to polar substrates due to the presence of polar functional groups. smolecule.comspecialchem.com |

| Cross-linking | The formation of a polymer network can enhance cohesive strength and influence adhesion. smolecule.comresearchgate.net | The acrylate group allows DCPHEA to act as a cross-linking agent, improving the internal strength of the adhesive bond. smolecule.com |

| Wettability | The ability of the liquid adhesive to spread over the substrate surface, often measured by contact angle. scielo.br | The chemical structure of DCPHEA influences the polymer's ability to wet various surfaces effectively. smolecule.com |

Solvent Resistance and Chemical Stability of this compound-Based Polymers

The solvent resistance and chemical stability of polymers are critical for their performance and durability, particularly in applications involving exposure to harsh environments. Acrylate polymers, in general, are known for their stability, high resistance to heat and weathering, and good chemical resistance. researchgate.netgantrade.com The properties of polymers derived from this compound are influenced by both the inherent characteristics of the polyacrylate backbone and the specific contributions of the dicyclopentyl moiety.

A key factor in enhancing the solvent and chemical resistance of a polymer is the formation of a cross-linked network. smolecule.com The acrylate functionality in DCPHEA allows it to participate in polymerization reactions that form robust, interconnected polymer structures. smolecule.com This cross-linking minimizes the penetration of solvents into the polymer matrix, thereby reducing swelling and chemical degradation. smolecule.com The bulky dicyclopentyl group also contributes to the polymer's properties by increasing steric hindrance, which can reduce volatility and enhance thermal stability compared to simpler linear acrylates.

The chemical nature of the polymer backbone plays a significant role in its stability. The saturated nature of the polyacrylate chain provides excellent resistance to oxidation and UV degradation, surpassing many other polymers used in similar applications. specialchem.com While general acrylate polymers are resistant to many organic acids and solvents, they can be attacked by concentrated alkaline solutions and highly polar liquids. researchgate.net The specific resistance can be tailored by copolymerizing DCPHEA with other monomers. For instance, incorporating monomers like acrylonitrile (B1666552) is a known strategy to improve resistance to solvents and oils in acrylate copolymers. gantrade.com

The stability of polymers can also be affected by environmental factors such as temperature and light, which can influence reactivity during storage and application. smolecule.com Ethylene (B1197577) glycol dicyclopentenyl ether acrylate (EGDPEA), a closely related compound, is noted for imparting enhanced thermal stability and UV resistance to polymer matrices. sigmaaldrich.com This suggests that polymers based on DCPHEA would likely exhibit similar favorable stability characteristics.

| Polymer Type | General Solvent Resistance | Key Structural Features |

|---|---|---|

| Poly(this compound) | Expected to have good resistance, particularly when cross-linked, due to its bulky side groups and stable acrylate backbone. smolecule.comresearchgate.net | Bulky dicyclopentyl group, acrylate backbone, potential for cross-linking. smolecule.com |

| Cyclic Olefin Copolymer (COC) | Good resistance to polar solvents (acetone, methanol), acids, and bases, but soluble in nonpolar solvents (toluene). elveflow.com | Amorphous, non-polar hydrocarbon structure. elveflow.com |

| Polydimethylsiloxane (PDMS) | Poor resistance to many organic solvents, exhibiting significant swelling. elveflow.com | Flexible siloxane backbone. |

| Poly(methyl methacrylate) (PMMA) | Good resistance to alcohols, but susceptible to attack by chlorinated and aromatic hydrocarbons. elveflow.com | Polar ester groups, amorphous structure. elveflow.com |

| Thiol-ene (TE) Polymers | Significantly higher chemical resistance than PDMS, PMMA, and COCs, including resistance to chlorinated solvents. elveflow.com | Highly cross-linked network formed via thiol-ene reaction. elveflow.com |

Advanced Applications and Material Science Engineering

Design and Formulation of UV/EB Curable Resins

Dicyclopentyloxyethyl acrylate (B77674) is a component in the formulation of resins that are cured by ultraviolet (UV) or electron beam (EB) energy. eastomat.comgoogle.com These energy-curable systems polymerize rapidly, offering significant advantages in manufacturing speed and environmental impact by reducing or eliminating volatile organic compounds (VOCs). basf.comchempoint.com The acrylate group in DCPEA is highly reactive, enabling it to undergo free-radical polymerization when exposed to an energy source, which is a fundamental process in UV/EB curing. This reactivity allows it to be integrated into various polymer networks, including those based on epoxy acrylates, urethane (B1682113) acrylates, and polyester (B1180765) acrylates, to create materials with specific performance characteristics. basf.comallnex.comallnex.comallnex.com

In UV/EB curable formulations, DCPEA often functions as a reactive diluent. eastomat.com Unlike non-reactive solvents that evaporate, a reactive diluent reduces the viscosity of the formulation for better processing and application, and then copolymerizes with the oligomers to become a permanent part of the final cross-linked polymer network. allnex.comallnex.com The incorporation of DCPEA influences the final properties of the cured material. Its bulky, cyclic structure contributes to low shrinkage during polymerization, which is critical for maintaining dimensional accuracy in finished parts. eastomat.com

The use of DCPEA as a reactive diluent imparts several desirable characteristics to high-performance systems:

Low Viscosity : It effectively reduces the viscosity of high molecular weight oligomers, improving flow and handling. eastomat.com

High Water Resistance : The hydrophobic nature of the dicyclopentenyl group enhances the water and chemical resistance of the cured product. eastomat.com

Low Shrinkage : The significant volume of the monomer helps to minimize volumetric shrinkage during the rapid curing process. eastomat.com

High Glass Transition Temperature (Tg) : The rigid cycloaliphatic structure contributes to a higher Tg in the resulting polymer, improving its thermal stability. eastomat.com

Reduced Oxygen Sensitivity : The monomer exhibits less sensitivity to oxygen inhibition, a common issue in radical polymerization, which can lead to more consistent and thorough curing, especially at the surface. eastomat.com

Table 2: Performance Benefits of DCPEA as a Reactive Diluent

| Performance Characteristic | Benefit | References |

|---|---|---|

| Low Viscosity | Improves processing and application characteristics. | eastomat.com |

| Low Shrinkage | Enhances dimensional stability and reduces internal stress. | eastomat.com |

| High Water Resistance | Increases durability in humid or wet environments. | eastomat.com |

| High Tg | Provides better performance at elevated temperatures. | eastomat.com |

| Less Oxygen Sensitive | Promotes more complete surface cure. | eastomat.com |

The unique properties of Dicyclopentyloxyethyl acrylate make it a valuable component in the development of specialty coatings and adhesives where tailored performance is required. smolecule.compolysciences.com Its excellent adhesion to a variety of substrates, including plastics and metals, is a significant advantage. smolecule.compolysciences.com The rigid dicyclopentenyl group enhances the hardness and chemical resistance of coatings, while the flexible ether linkage can improve impact resistance. smolecule.comhaohuimaterials.com

In coatings, DCPEA contributes to high gloss, durability, and weather resistance, making it suitable for demanding applications such as protective coatings for outdoor use. google.compolysciences.com Its ability to cross-link within a polymer network is fundamental to creating robust and resistant films. In adhesives and sealants, its low volatility and excellent adhesion properties are highly valued. eastomat.comsmolecule.com Formulations can be tailored to achieve specific balances of flexibility, toughness, and adhesive strength by combining DCPEA with other acrylate oligomers and monomers. smolecule.combasf.com For instance, it can be used in formulations for UV-curable inks, where rapid curing and strong adhesion to non-porous substrates are essential. eastomat.comsmolecule.com

Reactive Diluent Roles in High-Performance Systems

Additive Manufacturing and 3D Printing Resins

This compound is utilized in resin formulations for additive manufacturing, also known as 3D printing. eastomat.com Specifically, it is suitable for vat photopolymerization technologies like stereolithography (SLA) and Digital Light Processing (DLP), where a liquid resin is selectively cured layer-by-layer by a light source. allnex.commdpi.com The monomer's characteristics, such as low viscosity and rapid cure speed, are highly beneficial for these processes. eastomat.com

Effective 3D printing relies on precise control over the polymerization process to achieve high spatial resolution (fine details) and ensure the mechanical integrity of the final object. nih.gov The high reactivity of DCPEA's acrylate group allows for rapid solidification upon exposure to UV light, which is essential for building objects layer by layer with minimal distortion. This fast reaction, when controlled by the light source and photoinitiator package, helps to confine polymerization to the targeted area, thus defining the resolution of the printed feature. nih.gov

DCPEA is a key ingredient in engineering resins designed for specific, demanding applications, including in the medical field. sigmaaldrich.comkrackeler.com Its properties allow for the formulation of biocompatible materials suitable for medical devices. sigmaaldrich.comsmolecule.comkrackeler.com Research has shown its use as a base monomer in ink-jet 3D printing formulations to create biofilm-resistant medical devices like stents and orthopedic implants. sigmaaldrich.comkrackeler.com The resulting materials exhibit the mechanical strength and biocompatibility needed to function under physiological conditions while reducing the risk of infection. sigmaaldrich.comkrackeler.com

Furthermore, DCPEA serves as a precursor in the synthesis of biocompatible acrylate-based 3D scaffolds for tissue repair, owing to its high stem cell attachment properties. sigmaaldrich.comkrackeler.comsigmaaldrich.com The ability to tailor the resin formulation allows for the creation of structures with specific mechanical properties, such as flexibility or rigidity, to match the requirements of the target tissue or application. smolecule.comnih.gov This versatility makes it a valuable component for developing advanced materials for both industrial prototyping and end-use functional parts. bomar-chem.comformlabs.com

Polymerization Control for Spatial Resolution and Mechanical Integrity

Optical Material Systems

In the field of optical materials, particularly for fiber optics, the properties of coating materials are critical for protecting the glass fiber and ensuring signal integrity. ofsoptics.comlightoptics.co.uk Acrylate-based polymers are widely used for this purpose. ofsoptics.comlightoptics.co.uk this compound, with a refractive index of approximately 1.501, is suitable for such applications. sigmaaldrich.com The refractive index of a coating is a key parameter, as it influences how light is guided within the fiber, especially in specialty fiber designs. lightoptics.co.uk

UV-cured coatings provide mechanical protection against abrasion and microbends, which can induce signal loss. ofsoptics.comlightoptics.co.uk DCPEA's contribution to hardness, durability, and water resistance makes it a candidate for inclusion in formulations for the outer, harder secondary coating layer in dual-coated fibers. eastomat.comofsoptics.com Its thermal stability and resistance to environmental factors are also beneficial for ensuring the long-term reliability of optical fibers in various settings. krackeler.com The combination of its optical clarity and protective physical properties allows it to be used in creating robust optical material systems.

Waveguide and Lens Material Development

The development of advanced optical components, such as optical waveguides and lenses, relies on polymeric materials with specific refractive indices and high transparency. Acrylate-based polymers are frequently utilized for these applications due to their excellent optical properties and processability. ccspublishing.org.cnnih.gov The incorporation of monomers like DPOEA into polymer formulations allows for the precise tuning of these characteristics.

Polymers intended for waveguide applications require a core material with a higher refractive index than the surrounding cladding material to guide light effectively. nih.gov The refractive index of DPOEA is approximately 1.501. sigmaaldrich.comsigmaaldrich.com By integrating DPOEA into copolymer systems, material scientists can adjust the refractive index of the resulting polymer to meet the specific requirements for either core or cladding layers. Furthermore, the combination of acrylate formulations with nanoparticles like SiO2 is a strategy used to lower the refractive index and the thermo-optic coefficient in materials for planar optical waveguides. nih.gov

In lens manufacturing, particularly for applications like intraocular lenses (IOLs) or microlenses, the properties of the constituent monomers are critical. crstodayeurope.comnih.gov Monomer selection affects the refractive index, mechanical flexibility, and biocompatibility of the final lens. crstodayeurope.com The bulky, polycyclic structure of DPOEA contributes to the mechanical and thermal properties of polymers. google.com Its use in polymer matrices allows for the creation of materials with the necessary durability and optical performance for lens development. crstodayeurope.com

Table 1: Optical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Refractive Index (n20/D) | 1.501 | sigmaaldrich.comsigmaaldrich.com |

| Density (g/mL at 25 °C) | 1.085 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight ( g/mol ) | 248.32 | sigmaaldrich.comsigmaaldrich.comnih.govnih.gov |

| Appearance | Light yellow transparent liquid |

Photonic Device Fabrication via Acrylate Polymerization

The fabrication of photonic devices, such as photonic crystals and integrated optical circuits, often employs photopolymerization of acrylate-based resins. researchgate.netsedoptica.esmdpi.com This technique allows for the creation of intricate three-dimensional microstructures with high precision. researchgate.net The process relies on the rapid, light-initiated polymerization of monomers and oligomers to form a cross-linked polymer network. researchgate.netnih.gov

This compound is well-suited for such fabrication processes due to its acrylate functionality, which enables rapid polymerization when exposed to initiators under UV light. sigmaaldrich.comsigmaaldrich.com This rapid curing is essential for techniques like two-photon polymerization (2PP) and stereolithography (SLA), where complex structures are built layer by layer. researchgate.netmdpi.com The properties of DPOEA, such as its thermal stability and mechanical strength, contribute to the durability and performance of the final photonic device. sigmaaldrich.comsigmaaldrich.com The formulation of resins for these applications can be complex, sometimes involving multiple acrylate components to achieve the desired resolution and thermal stability. researchgate.net

The general process for fabricating photonic devices using acrylate polymerization involves:

Resin Formulation: A liquid resin is prepared, consisting of monomers (like DPOEA), oligomers, and a photoinitiator. researchgate.net

Patterning/Exposure: The resin is selectively exposed to light (often a laser) to trigger polymerization in specific areas, creating a solid structure. researchgate.neteffectphotonics.com

Development: The unpolymerized liquid resin is washed away, leaving the solidified photonic structure. effectphotonics.com

This method is used to create a variety of photonic components, including waveguides, couplers, and resonators, which are fundamental to integrated photonics. mdpi.comdiva-portal.org

Functional Polymer Synthesis for Specialized Applications

DPOEA serves as a versatile monomer in the synthesis of functional polymers for a range of specialized applications. smolecule.com Its unique molecular structure, which combines a reactive acrylate group with a bulky dicyclopentenyl group, allows for the creation of polymers with enhanced properties. sigmaaldrich.com These polymers often exhibit improved thermal stability, mechanical strength, UV resistance, and adhesion compared to those made from standard acrylates. sigmaaldrich.comsigmaaldrich.com

Research has shown that copolymers based on DPOEA can exhibit superior mechanical strength and thermal stability, making them suitable for high-temperature applications. The dicyclopentenyl group enhances steric hindrance, which can reduce volatility and improve thermal characteristics. Furthermore, the acrylate functionality allows DPOEA to act as a cross-linker, creating robust polymer networks essential for durable materials. smolecule.com

Table 2: Research Findings on DPOEA-Based Polymers

| Application Area | Key Finding | Contribution of DPOEA | Source |

|---|---|---|---|

| Polymer Development | DPOEA-based copolymers showed superior mechanical strength and thermal stability compared to traditional acrylates. | The unique dicyclopentenyl structure enhances material properties. | |

| Biocompatible Materials | Acrylate-based scaffolds synthesized with DPOEA precursors demonstrate high stem cell attachment. | Provides a biocompatible and mechanically robust matrix for tissue engineering. | sigmaaldrich.comsigmaaldrich.com |

| 3D Printing | Used as a base monomer in ink-jet formulations for biofilm-resistant medical devices. | Imparts mechanical strength and biocompatibility to printed devices. | sigmaaldrich.comsigmaaldrich.com |

Integration in Advanced Composite Materials

Advanced composite materials are created by combining two or more distinct materials to produce a new material with enhanced properties that are superior to those of the individual components. wiley.com this compound is used as a monomer in the formulation of polymer matrices for advanced composites. polysciences.com

When integrated into a composite material, DPOEA contributes to:

Improved Adhesion: The monomer enhances adhesion to a variety of substrates, including plastics and metals, which is critical for the integrity of the composite structure. polysciences.comsmolecule.com

Enhanced Durability and Resistance: Polymers derived from DPOEA provide excellent durability and chemical resistance to the composite. polysciences.com

Flexibility: The cyclopentyl rings within the DPOEA structure can increase the flexibility of the resulting polymer chains, making the composite more resilient and resistant to cracking. smolecule.com

These characteristics make DPOEA a valuable component in composites designed for demanding applications where a combination of strength, light weight, and durability is required. polysciences.comwiley.com

Other Emerging High-Performance Material Segments

Beyond the applications previously discussed, this compound is utilized in several other high-performance material segments. Its properties make it a key ingredient in formulations for UV-curable coatings, adhesives, and specialty inks. polysciences.comsmolecule.com

UV-Curable Coatings and Inks: In this sector, the rapid curing property of DPOEA is highly advantageous. smolecule.com It allows for fast processing speeds in industrial coating and printing applications. The resulting coatings are known for their durability and chemical resistance. polysciences.com

Adhesives and Sealants: DPOEA enhances the adhesive properties of formulations, ensuring strong bonds to various substrates. polysciences.comsmolecule.com Its low volatility is also a beneficial characteristic for these applications. smolecule.com

The versatility of DPOEA as a monomer ensures its continued exploration for use in new and emerging technologies that demand high-performance polymeric materials. entegris.com

Analytical and Characterization Methodologies for Dicyclopentyloxyethyl Acrylate Polymers

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and the resulting polymer, as well as for monitoring the conversion of monomer to polymer during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the DCPOEA monomer and for tracking their changes during polymerization. The polymerization of acrylate (B77674) monomers can be effectively monitored by observing the decrease in the intensity of peaks associated with the carbon-carbon double bond (C=C) of the acrylate group.

In a typical analysis of an acrylate polymer, key vibrational bands are monitored. For instance, the C=C stretching vibration of the vinyl group appears around 1635 cm⁻¹, and the CH out-of-plane bending vibration of the vinyl group is observed near 810 cm⁻¹. shimadzu.de The progress of the polymerization reaction is followed by the rapid decrease of these peaks upon exposure to an initiator, such as UV light. shimadzu.de The ester group, a core feature of the acrylate monomer, displays characteristic strong absorption bands. These include the C=O stretching vibration, typically found around 1730 cm⁻¹, and C-O-C stretching vibrations, which appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

The following table summarizes the characteristic FTIR absorption bands for Dicyclopentyloxyethyl Acrylate and its polymer. The disappearance or significant reduction of the C=C related peaks in the polymer spectrum is a clear indicator of successful polymerization.

| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Vibrational Mode |

| C=C | ~1635 | Diminished/Absent | Stretching |

| =C-H | ~810 | Diminished/Absent | Out-of-plane bend |

| C=O (Ester) | ~1730 | ~1730 | Stretching |

| C-O-C (Ether & Ester) | 1300-1000 | 1300-1000 | Stretching |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |

Data is compiled from general knowledge of acrylate FTIR spectroscopy and may be considered representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of the DCPOEA monomer and its corresponding polymer. Both ¹H NMR and ¹³C NMR are utilized for structural confirmation and analysis.

¹H NMR: In the ¹H NMR spectrum of the DCPOEA monomer, characteristic signals for the vinyl protons of the acrylate group are observed in the range of δ 5.9-6.4 ppm. nih.gov The protons of the ethyl ether linkage and the dicyclopentenyl group will have distinct chemical shifts, allowing for the complete structural assignment of the monomer. Upon polymerization, the signals corresponding to the vinyl protons disappear, which serves as a definitive confirmation of the reaction's completion. The signals for the polymer backbone and the side chains will remain, although they may broaden due to the restricted motion of the polymer chains. emich.edu

¹³C NMR: The ¹³C NMR spectrum of the monomer will show distinct peaks for the carbons of the acrylate group, including the carbonyl carbon and the two vinyl carbons. The carbons of the dicyclopentenyl and ethyl ether moieties will also have characteristic chemical shifts. Similar to ¹H NMR, the polymerization is confirmed by the disappearance of the vinyl carbon signals. Spectral data for the monomer is available in public databases such as PubChem. nih.gov

| Proton Type (¹H NMR) | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) |

| Vinyl Protons (C=CH₂) | 5.9 - 6.4 | Absent |

| Methylene Protons (-OCH₂CH₂O-) | Varies | Varies (may broaden) |

| Dicyclopentenyl Protons | Varies | Varies (may broaden) |

| Carbon Type (¹³C NMR) | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~166 | ~175 (broadened) |

| Vinyl Carbons (C=CH₂) | ~128, ~130 | Absent |

| Dicyclopentenyl & Ether Carbons | Varies | Varies (broadened) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The provided data is representative.

Real-time UV-Vis and Near-Infrared (NIR) Monitoring

Real-time monitoring techniques are crucial for understanding the kinetics of polymerization.

UV-Vis Spectroscopy: The acrylate group in the DCPOEA monomer possesses a UV absorbance that can be monitored to track the progress of polymerization. fluenceanalytics.com As the C=C double bond is consumed during the reaction, the absorbance at the characteristic wavelength decreases. This allows for real-time, in-situ monitoring of the monomer conversion. fluenceanalytics.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful technique for real-time monitoring of polymerization reactions. The overtone and combination bands of the C-H bonds of the vinyl group (=C-H) in the NIR region, often around 1621 nm (6170 cm⁻¹), can be monitored. researchgate.netresearchgate.net The decrease in the absorbance of these bands is directly proportional to the degree of monomer conversion. researchgate.netresearchgate.net This method is particularly advantageous for monitoring reactions in bulk or in thick samples and can be implemented for in-line process control. researchgate.netresearchgate.net

Thermal Analysis for Polymer Properties

Thermal analysis techniques are employed to determine the key thermal properties of DCPOEA polymers, such as the glass transition temperature and thermal stability. These properties are critical for defining the material's service temperature range and its behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.org For amorphous or semi-crystalline polymers, DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition appears as a step-like change in the heat capacity on the DSC thermogram. wikipedia.org The Tg is a critical parameter as it dictates the upper service temperature for many applications. For some acrylate-based copolymers, DSC analysis has been used to assess the miscibility of the polymer with other components. nih.gov

| Property | Description | Typical Observation in DSC |

| Glass Transition (Tg) | Reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state. | A step-like change in the baseline of the heat flow signal. |

| Melting Temperature (Tm) | Transition of a crystalline polymer from a solid to a liquid state. | An endothermic peak on the DSC curve. |

| Crystallization Temperature (Tc) | Transition from a molten or rubbery state to a crystalline solid upon cooling. | An exothermic peak on the DSC curve during the cooling scan. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com This technique is used to evaluate the thermal stability of the DCPOEA polymer and to determine its decomposition temperature. openaccessjournals.com The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. TGA is widely used to study the thermal degradation characteristics of various polymers. orientjchem.org

| Parameter | Description |

| Onset of Decomposition (T_onset) | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |

| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative TGA curve. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis, which can indicate the formation of a char residue. |

Chromatographic Methods for Polymer Architecture and Purity

Chromatographic techniques are indispensable for evaluating the molecular characteristics and purity of this compound polymers. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. specificpolymers.comresearchgate.net The method separates polymer chains based on their hydrodynamic volume (size in solution) as they pass through a column packed with porous gel. tainstruments.com Larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores to a greater extent, leading to a longer elution time.

The key outputs from a GPC/SEC analysis of a this compound polymer are:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier chains. nih.gov

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

This information is crucial for controlling polymerization reactions and understanding how molecular weight influences the final physical and mechanical properties of the polymer. specificpolymers.comnih.gov

Table 2: Typical GPC/SEC Analysis Data for an Acrylate Polymer

| Parameter | Symbol | Description | Example Value |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of polymer chains. | 6,590 g/mol |

| Weight-Average Molecular Weight | Mw | Average molecular weight where heavier chains contribute more. | 8,100 g/mol researchgate.net |

| Polydispersity Index | PDI | Measure of the distribution width of molecular weights (Mw/Mn). | 1.63 researchgate.net |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS) and utilizing a headspace sampler (HS-GC-MS), is a highly effective method for quantifying the amount of unreacted, residual this compound monomer in the final polymer product. chrom-china.comchromatographyonline.com The presence of residual monomers can be a critical quality control parameter. The headspace technique involves heating the polymer sample in a sealed vial to allow volatile components, like the residual monomer, to partition into the gas phase above the sample. researchgate.net A portion of this gas is then injected into the GC system.

In the GC, the components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column (e.g., a DB-WAX column). chrom-china.comchrom-china.com The separated components are then detected and quantified. This method is known for its high sensitivity, accuracy, and speed. chrom-china.comresearchgate.net

Table 3: Typical HS-GC-MS Method Parameters for Residual Acrylate Monomer Analysis

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Technique | Analytical method used. | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). chrom-china.com |

| Column Type | The stationary phase used for separation. | DB-WAX (30 m x 0.25 mm x 0.25 µm). chrom-china.com |

| Headspace Temperature | Temperature to volatilize the residual monomer. | 100 °C. chrom-china.com |

| Headspace Time | Time allowed for equilibrium between sample and gas phase. | 30 min. chrom-china.com |

| Detection Limit (LOD) | The lowest concentration that can be reliably detected. | 0.069 - 0.096 mg/kg. chrom-china.comresearchgate.net |

| Quantification Limit (LOQ) | The lowest concentration that can be reliably quantified. | 0.23 - 0.32 mg/kg. chrom-china.comresearchgate.net |

| Recovery | The percentage of the known amount of analyte detected. | 96.0% - 104.6%. chrom-china.comresearchgate.net |

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Rheological Characterization of Polymerization Systems and Cured Networks

Rheology is the study of the flow and deformation of matter. rroij.com For this compound, rheological characterization is vital for both the liquid resin during polymerization (chemorheology) and the final cured solid network. specificpolymers.com A rheometer is used to measure properties like viscosity and viscoelastic moduli (G' and G'') as a function of temperature, time, and shear rate. anton-paar.com

During polymerization, the viscosity of the system changes dramatically. Initially, the viscosity may decrease as the temperature is raised, but it then increases significantly as the polymer chains grow and cross-linking occurs, a process studied by chemorheology. specificpolymers.com Monitoring this viscosity profile is essential for optimizing processing conditions like mixing, pumping, and mold-filling. rroij.comspecificpolymers.com

Table 4: Key Rheological Events During Acrylate Polymerization

| Parameter/Event | Description | Significance |

|---|---|---|

| Initial Viscosity | The viscosity of the monomer/oligomer mixture before significant reaction. | Determines initial processing and handling requirements. specificpolymers.com |

| Minimum Viscosity | The lowest point of viscosity reached, typically upon heating before curing dominates. | Defines the optimal processing window for flow and wetting. specificpolymers.com |

| Gel Point | The point where a continuous cross-linked network first forms; viscosity approaches infinity. | Marks the transition from a liquid to a solid; defines the working time of the resin. specificpolymers.com |

| Final Modulus (G') | The storage modulus of the fully cured network. | Indicates the stiffness and cross-link density of the final material. specificpolymers.com |

Morphological Studies via Microscopy (e.g., SEM, AFM)

Microscopy techniques are used to visualize the surface topography and morphology of this compound polymer films and networks at the micro- and nanoscale.